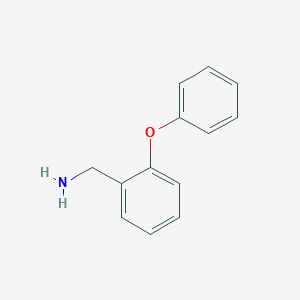

(2-Phenoxyphenyl)methanamine

Vue d'ensemble

Description

(2-Phenoxyphenyl)methanamine is an organic compound with the chemical formula C13H13NO. It is a colorless liquid with a faint odor and is commonly used in various fields such as medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyphenyl)methanamine typically involves the reaction of 2-phenoxyaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include toluene and dimethylformamide (DMF), and the reactions are typically carried out under nitrogen protection to prevent oxidation .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Phenoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted derivatives depending on the reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticonvulsant Activity

Research has demonstrated that derivatives of (2-Phenoxyphenyl)methanamine can act as benzodiazepine receptor agonists. A study synthesized several derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, which were evaluated for their anticonvulsant properties using the pentylenetetrazole-induced lethal convulsion test. One compound showed significant activity, suggesting that modifications to the phenoxy and phenyl rings can enhance biological efficacy. The structure-activity relationship (SAR) indicated that removing electronegative substituents from specific positions increased anticonvulsant activity, highlighting the importance of chemical structure in therapeutic outcomes .

1.2 Cancer Research

In cancer research, this compound derivatives have been explored for their potential as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in cancer progression. A solid-phase synthesis method was developed to create prenylcysteine analogs containing this compound, with one derivative exhibiting an IC50 value of 2.5 μM against Icmt, demonstrating increased potency compared to earlier compounds. This suggests that these derivatives could serve as valuable tools in developing new cancer therapies .

Synthesis of Biologically Active Compounds

2.1 Solid-Phase Synthesis Techniques

The synthesis of this compound and its derivatives has been facilitated by solid-phase synthesis techniques. These methods allow for high purity and yield under mild conditions, making them suitable for generating libraries of compounds for biological evaluation. The ability to modify the compound's structure systematically enables researchers to explore a wide range of biological activities and optimize lead compounds for specific therapeutic targets .

2.2 Structure-Activity Relationships

Studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives to identify key features that contribute to their biological activity. For instance, the presence of certain substituents on the phenyl rings can significantly affect the potency and selectivity of these compounds against various biological targets .

Case Studies

Mécanisme D'action

The mechanism of action of (2-Phenoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

- Ethanamine, 2-methoxy-

- N-Methyl (2-phenoxyphenyl)methanamine hydrochloride

Comparison: this compound is unique due to its phenoxyphenyl structure, which imparts distinct chemical and biological propertiesFor instance, N-Methyl this compound hydrochloride has a methyl group that alters its solubility and reactivity compared to this compound .

Activité Biologique

(2-Phenoxyphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy and phenyl groups, which contribute to its biological activity. The structural formula is as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Cellular Signaling : By binding to receptors, it can influence signaling cascades within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development in treating infections.

Anticancer Activity

The compound has shown promise in cancer research. A study highlighted its potential as a dual serotonin/noradrenaline reuptake inhibitor, which could be beneficial in treating depression associated with cancer therapies.

Anti-inflammatory Effects

Recent studies have synthesized derivatives of this compound that demonstrate significant anti-inflammatory activity. For instance, arylidene derivatives showed a reduction in edema in carrageenan-induced rat models, indicating their potential as anti-inflammatory agents without gastrointestinal toxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has focused on how changes in the amine group or the introduction of substituents on the phenyl rings can enhance activity against various biological targets. For example, modifications leading to increased lipophilicity often correlate with improved receptor binding and efficacy .

Case Studies

- Anticancer Study : A series of compounds derived from this compound were tested against HepG2 and A875 cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values below 5 μg/mL .

- Anti-inflammatory Research : In vivo studies using carrageenan-induced edema models demonstrated that certain derivatives achieved a 58% reduction in inflammation compared to control groups, showcasing their therapeutic potential .

- Anticonvulsant Activity : Investigations into the anticonvulsant properties revealed that certain derivatives exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting potential applications in neuropharmacology .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFCNCGPYJALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590019 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107624-14-6 | |

| Record name | 1-(2-Phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research mentions that 1-(2-Phenoxyphenyl)methanamines are being investigated for their potential as dual serotonin/noradrenaline reuptake inhibitors. Can you elaborate on how modifications to the structure of these compounds influence their activity and selectivity towards these targets?

A1: The paper "1-(2-Phenoxyphenyl)methanamines: SAR for dual serotonin/noradrenaline reuptake inhibition, metabolic stability and hERG affinity" [] specifically explores how structural changes within this class of compounds impact their ability to inhibit serotonin and noradrenaline reuptake. While the abstract doesn't provide specific details on the modifications tested, it highlights that the research investigates structure-activity relationships (SAR) for several crucial factors:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.